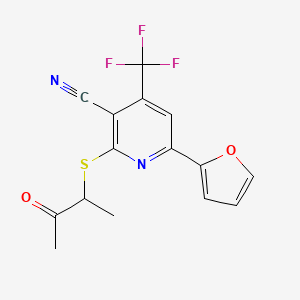![molecular formula C19H20N2O4 B2649207 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate CAS No. 2184130-77-4](/img/structure/B2649207.png)
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as N-(4-acetamido-2-oxo-2-phenylethyl)-4-methylbenzenesulfonamide and is commonly referred to as NAPSA.
科学的研究の応用
Acetamide and Formamide Derivatives in Toxicology
Research on the biological effects of acetamide and its derivatives, including formamide, has significantly advanced our understanding of their toxicological impact. Kennedy (2001) reviewed the toxicology of acetamide, formamide, and their derivatives, highlighting their commercial importance and the biological consequences of exposure. This comprehensive review covered individual chemical responses and the expanded knowledge on environmental toxicology over years, demonstrating the intricate relationship between chemical structure and biological activity (Kennedy, 2001).
Acetaminophen in Environmental Studies
The environmental protection strategies involving the adsorptive elimination of acetaminophen from water were elaborated by Igwegbe et al. (2021). This review highlighted the importance of removing acetaminophen due to its widespread use and potential environmental impact. Advanced adsorption techniques were discussed for their efficiency in removing this pollutant from water, showcasing the application of chemical knowledge in environmental conservation efforts (Igwegbe et al., 2021).
Methanogenic Pathways and Acetate Utilization
Conrad (2005) reviewed the quantification of methanogenic pathways using stable carbon isotopic signatures, focusing on acetate and its role in methane production. This work provided insights into the environmental and microbial processes of acetate utilization, highlighting the complexity of biogeochemical cycles and the importance of acetate in ecological systems (Conrad, 2005).
Acetate in Microbial Metabolism
Gerstmeir et al. (2003) discussed acetate metabolism and its regulation in Corynebacterium glutamicum, a bacterium used for amino acid production. The review detailed the biochemical, genetic, and regulatory aspects of acetate utilization, underscoring the significance of understanding microbial metabolism for biotechnological applications (Gerstmeir et al., 2003).
特性
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-5-15(6-4-13)11-19(24)25-12-18(23)21-17-9-7-16(8-10-17)20-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMJXQITLNHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dimethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2649127.png)





![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2649134.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2649139.png)
![Ethyl 4-[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2649140.png)
![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline](/img/structure/B2649142.png)
![1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B2649143.png)
